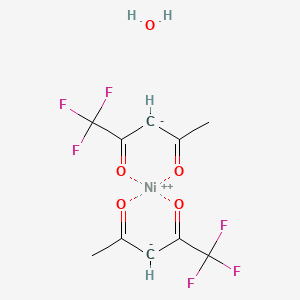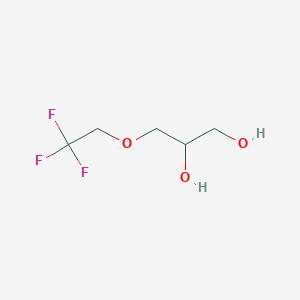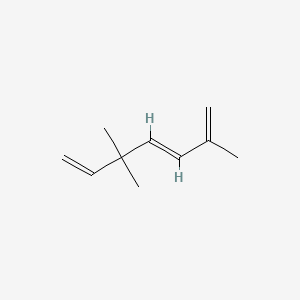
2-Chloro-5-fluoro-3-nitrobenzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-fluoro-3-nitrobenzene-1-sulfonyl chloride is an aromatic compound featuring a benzene ring substituted with chloro, fluoro, nitro, and sulfonyl chloride groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-3-nitrobenzene-1-sulfonyl chloride typically involves multi-step reactions starting from benzene derivatives. One common route includes:
Nitration: Benzene is nitrated to introduce the nitro group.
Halogenation: The nitrated benzene undergoes halogenation to introduce chloro and fluoro substituents.
Sulfonation: The final step involves sulfonation to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production often employs similar steps but on a larger scale, with optimized conditions to maximize yield and purity. Catalysts and specific solvents are used to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-fluoro-3-nitrobenzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or amines in solvents such as dichloromethane.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Substitution: Formation of sulfonamides or sulfonate esters.
Reduction: Formation of 2-Chloro-5-fluoro-3-aminobenzene-1-sulfonyl chloride.
Oxidation: Formation of more complex sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 2-Chloro-5-fluoro-3-nitrobenzene-1-sulfonyl chloride is used as an intermediate for the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical structures.
Biology and Medicine
This compound can be used to synthesize pharmaceuticals, particularly those requiring sulfonamide or sulfonate ester functionalities. It may also serve as a precursor for bioactive molecules with potential therapeutic applications.
Industry
In the materials science field, it can be used to create polymers and other materials with specific properties. Its functional groups allow for modifications that can enhance material performance.
Wirkmechanismus
The mechanism by which 2-Chloro-5-fluoro-3-nitrobenzene-1-sulfonyl chloride exerts its effects depends on the specific reaction it undergoes. Generally, the sulfonyl chloride group is highly reactive, facilitating nucleophilic substitution reactions. The nitro group can participate in electron-withdrawing effects, influencing the reactivity of the benzene ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5-fluorobenzene-1-sulfonyl chloride
- 2-Chloro-3-nitrobenzene-1-sulfonyl chloride
- 5-Fluoro-3-nitrobenzene-1-sulfonyl chloride
Uniqueness
2-Chloro-5-fluoro-3-nitrobenzene-1-sulfonyl chloride is unique due to the combination of chloro, fluoro, nitro, and sulfonyl chloride groups on a single benzene ring. This combination provides a distinct reactivity profile, making it versatile for various synthetic applications.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds
Eigenschaften
Molekularformel |
C6H2Cl2FNO4S |
|---|---|
Molekulargewicht |
274.05 g/mol |
IUPAC-Name |
2-chloro-5-fluoro-3-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H2Cl2FNO4S/c7-6-4(10(11)12)1-3(9)2-5(6)15(8,13)14/h1-2H |
InChI-Schlüssel |
UBLRMSYHDOKQMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)S(=O)(=O)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(R)-N-[(R)-[2-[Di(adamantan-1-yl)phosphino]phenyl](naphthalen-1-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12087787.png)
![6'-Bromo-7'-fluoro-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B12087795.png)


![Butanedioic acid;[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone](/img/structure/B12087814.png)




![ethyl[(1-methyl-1H-indol-7-yl)methyl]amine](/img/structure/B12087842.png)

